(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone
Overview
Description
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of Dimethylamino Groups: This step involves the substitution of hydrogen atoms on the triazole ring with dimethylamino groups using reagents like dimethylamine.
Attachment of the Fluorophenyl Group: This step involves the coupling of the triazole derivative with a fluorophenyl compound, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may be used as a ligand in catalytic reactions due to its triazole ring and dimethylamino groups.
Material Science: Potential use in the development of new materials with unique electronic or photophysical properties.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals, particularly for diseases where triazole derivatives have shown efficacy.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethylamino groups and fluorophenyl moiety may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(phenyl)methanone: Similar structure but lacks the fluorine atom.
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(4-chlorophenyl)methanone: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and stability.
Dimethylamino Groups: These groups can increase the compound’s solubility and ability to interact with biological targets.
Properties
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-17(2)12-15-13(18(3)4)19(16-12)11(20)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMQNCKUDRHFKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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